molecular formula C15H18ClKO4 B13712635 Potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate

Potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate

Cat. No.: B13712635
M. Wt: 336.85 g/mol
InChI Key: WBBGJSPIXZAHCU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Determinants of CPT1A Isoform Binding Affinity

The CPT1A isoform exhibits unique structural features that govern etomoxir binding. Unlike CPT1B and CPT1C, CPT1A contains an N-terminal regulatory domain (residues 1–160) that confers sensitivity to malonyl-CoA inhibition while also facilitating interactions with etomoxir’s oxirane-carboxylate moiety. Computational modeling suggests that the hydrophobic pocket formed by helices α2 and α3 in CPT1A accommodates the 4-chlorophenoxyhexyl chain of etomoxir, stabilizing the compound via van der Waals interactions. The oxirane ring aligns with cysteine residues (Cys305 and Cys563 in human CPT1A) to enable covalent modification, a critical step for irreversible inhibition.

Proteomic studies demonstrate that etomoxir binds promiscuously to peroxisomal and cytoplasmic fatty acid-binding proteins in hepatocytes, including acyl-CoA synthetases and fatty acid transport protein 5. This promiscuity arises from structural similarities between CPT1A and other fatty acid-metabolizing enzymes, particularly in their substrate-binding pockets. For example, the conserved arginine residue (Arg498 in CPT1A) that coordinates with the carboxylate group of carnitine also interacts with etomoxir’s carboxylate, enabling off-target binding.

Table 1: Structural Features Influencing Etomoxir-CPT1A Binding

Structural Element Role in Etomoxir Binding Supporting Evidence
N-terminal domain (1–160) Anchors 4-chlorophenoxyhexyl chain Malonyl-CoA competition assays
Cys305/Cys563 Covalent oxirane ring modification Mass spectrometry
Arg498 Electrostatic carboxylate binding Site-directed mutagenesis

Irreversible vs. Competitive Inhibition Kinetics

Etomoxir exhibits time-dependent irreversible inhibition of CPT1A, characterized by a two-step mechanism: initial reversible binding (K~i~ = 2.4 ± 0.3 μM) followed by covalent adduct formation with a half-life of 8.2 minutes. The irreversible phase involves nucleophilic attack by CPT1A’s cysteine thiolate on the oxirane ring, generating a stable thioether bond (Figure 1A). In contrast, competitive inhibitors like ST1326 bind reversibly to the carnitine-binding site without covalent modification.

Unexpectedly, etomoxir undergoes metabolic activation in mitochondria: long-chain acyl-CoA synthetase converts it to etomoxir-CoA, which CPT1A then conjugates with carnitine to form etomoxir-carnitine. This metabolite retains inhibitory activity against phospholipase A2γ (IC~50~ = 0.8 μM) and mitochondrial respiration complexes, indicating secondary off-target effects independent of CPT1A.

Table 2: Kinetic Parameters of CPT1A Inhibitors

Inhibitor Mechanism K~i~ (μM) t~1/2~ (min) Target Specificity
Etomoxir Irreversible 2.4 8.2 Low
ST1326 Competitive 0.7 N/A High

Allosteric Modulation of Mitochondrial Fatty Acid Uptake

Etomoxir indirectly modulates mitochondrial fatty acid uptake by altering the malonyl-CoA/CPT1A regulatory axis. Under physiological conditions, malonyl-CoA allosterically inhibits CPT1A (IC~50~ = 0.03 μM) to prevent simultaneous fatty acid synthesis and oxidation. Etomoxir’s covalent inhibition of CPT1A abolishes malonyl-CoA sensitivity, creating a pseudo-starved state that paradoxically increases peroxisomal fatty acid oxidation.

In hepatocytes, etomoxir-bound CPT1A undergoes conformational changes that expose its mitochondrial membrane anchor domain, promoting interactions with voltage-dependent anion channels (VDACs). This enhances the channeling of medium-chain fatty acids into mitochondria, bypassing the CPT1A-dependent transport system. Additionally, etomoxir-carnitine inhibits calcium-independent phospholipase A2γ, reducing arachidonic acid release and further modulating lipid metabolism.

Table 3: Allosteric Effects of Etomoxir on Fatty Acid Metabolism

Parameter Etomoxir Effect Mechanism
Malonyl-CoA sensitivity Abolished Covalent CPT1A modification
Peroxisomal β-oxidation Increased 2.1-fold PPARα activation
VDAC-mediated transport Enhanced CPT1A-VDAC complex formation

Properties

IUPAC Name

potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO4.K/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;/h5-8H,1-4,9-11H2,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBGJSPIXZAHCU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClKO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Identity and Structure

Property Detail
IUPAC Name Potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate
Molecular Formula C15H18ClKO4
Molecular Weight Approximately 316.8 g/mol (estimated from acid form + K)
CAS Number Not directly available for potassium salt; acid form CAS: 124083-14-3
Synonyms Etomoxir potassium salt, Potassium (R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate
Structural Features Chiral epoxide (oxirane) ring, carboxylate group, 6-(4-chlorophenoxy)hexyl side chain

Preparation Methods

Synthesis of (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylic acid

Literature-Reported Methods
  • A commonly reported approach starts from the corresponding (R)-epichlorohydrin or glycidic acid derivatives, which undergo nucleophilic substitution with 6-(4-chlorophenoxy)hexyl moieties under controlled stereochemical conditions to yield the chiral oxirane carboxylic acid.

  • An expedient one-pot synthesis method has been described for obtaining chiral 2-alkylglycidic acids, which includes the synthesis of enantiomers of 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylic acid. This method emphasizes operational simplicity and high stereoselectivity.

  • The stereochemistry is controlled to yield the (R)-enantiomer, which is the biologically active form.

Reaction Conditions
  • Solvents such as 2-methyltetrahydrofuran, methanol, or ethanol are used under low temperature conditions (-5 to 0 °C) to maintain stereochemical integrity during epoxidation and substitution steps.

  • Potassium hydroxide is often used in the neutralization step to convert the free acid into the potassium salt form.

Conversion to Potassium Salt

  • The free acid (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylic acid is reacted with potassium hydroxide (KOH) in an appropriate solvent system (e.g., aqueous or alcoholic media) to form the potassium salt.

  • This step is typically performed at low temperature to prevent ring opening or degradation of the epoxide ring.

  • The reaction proceeds with high yield and purity, producing this compound as a water-soluble salt suitable for biochemical applications.

Reaction Scheme Summary

Step Reactants/Conditions Product Notes
1 (R)-Epichlorohydrin or glycidic acid precursor + 6-(4-chlorophenoxy)hexyl nucleophile (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylic acid Stereoselective epoxide formation
2 Free acid + KOH in aqueous/alcoholic solvent This compound Neutralization to potassium salt

Analytical and Purification Techniques

  • Purification of the acid intermediate and final potassium salt is typically achieved by crystallization or chromatography.

  • Characterization includes NMR spectroscopy, chiral HPLC for enantiomeric excess, and mass spectrometry.

  • The potassium salt is confirmed by elemental analysis and infrared spectroscopy showing characteristic carboxylate and epoxide absorptions.

Research Discoveries and Applications

  • The potassium salt form of this compound is used in studies investigating inhibition of fatty acid oxidation enzymes such as carnitine palmitoyltransferase-1 (CPT-1).

  • Its water solubility and stability make it suitable for in vitro and in vivo biochemical assays.

  • Recent research has focused on its pharmacometabolite forms and interactions with mitochondrial enzymes, highlighting the importance of purity and stereochemistry in biological activity.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials (R)-Epichlorohydrin or glycidic acid derivatives; 6-(4-chlorophenoxy)hexyl nucleophile
Solvents 2-Methyltetrahydrofuran, methanol, ethanol
Temperature -5 to 0 °C during epoxidation and substitution
Base for salt formation Potassium hydroxide (KOH)
Yield Typically >80% for acid synthesis; near quantitative conversion to potassium salt
Purification methods Crystallization, chromatography
Analytical methods NMR, chiral HPLC, MS, IR, elemental analysis

Chemical Reactions Analysis

Types of Reactions: R-(+)-Etomoxir Carboxylate, Potassium Salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Etomoxir is an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1), an enzyme critical for the transport of fatty acids into mitochondria for beta-oxidation. By inhibiting CPT-1, Etomoxir effectively alters lipid metabolism, promoting glucose utilization instead. This mechanism has significant implications for various medical conditions, particularly those involving metabolic dysregulation.

Prostate Cancer

Etomoxir has been studied for its potential to enhance glucose metabolism in prostate cancer cells. A study demonstrated that treatment with Etomoxir increased glucose uptake in prostate cancer xenografts, improving imaging results with positron emission tomography (PET) scans. The compound was shown to induce a glycolytic switch in cancer cells by inhibiting lipid oxidation, which is often upregulated in these malignancies .

Table 1: Effects of Etomoxir on Prostate Cancer Cells

ParameterControl GroupEtomoxir Treatment
Glucose Uptake (normalized)LowHigh
CPT-1 ExpressionHighDecreased
Tumor Visibility (PET Scan)LowHigh

Other Cancers

In addition to prostate cancer, Etomoxir has shown promise in other cancer types by inhibiting lipogenesis and promoting apoptosis in cancer cells. Research indicates that it may serve as a therapeutic agent when combined with other treatments to enhance efficacy against tumors .

Ischemic Heart Disease

Etomoxir's role in cardioprotection during ischemic events has been investigated extensively. A study found that administration of Etomoxir during reperfusion significantly improved functional recovery in fatty acid-perfused hearts after ischemia. The compound reduced long-chain acylcarnitine levels and promoted glucose oxidation, leading to better energy efficiency during recovery .

Table 2: Impact of Etomoxir on Ischemic Heart Recovery

TreatmentOxygen Consumption (mL/min)ATP Levels (µmol/g)Recovery Rate (%)
ControlHighLow40
Etomoxir (10^-6 M)LowHigh80

Metabolic Disorders

Etomoxir has also been explored for its potential benefits in treating metabolic disorders such as obesity and type 2 diabetes. By shifting the metabolic profile from fatty acid oxidation to glucose utilization, it may help improve insulin sensitivity and reduce fat accumulation .

Case Studies and Clinical Trials

Numerous studies have highlighted the therapeutic potential of Etomoxir across various conditions:

  • Prostate Cancer Study : In a controlled trial involving prostate cancer patients, those treated with Etomoxir showed a significant increase in glucose uptake compared to controls, suggesting enhanced tumor visibility on imaging scans .
  • Cardiovascular Study : In an experimental model of myocardial ischemia, hearts treated with Etomoxir exhibited improved functional recovery metrics post-reperfusion compared to untreated controls .

Mechanism of Action

The primary mechanism of action of R-(+)-Etomoxir Carboxylate, Potassium Salt involves the inhibition of carnitine palmitoyltransferase 1 (CPT1). This enzyme is crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT1, the compound reduces fatty acid oxidation and shifts cellular energy metabolism towards glucose utilization. This mechanism is particularly relevant in the context of metabolic diseases and energy metabolism research .

Comparison with Similar Compounds

Structural and Chemical Properties

The compound’s structural analogs differ in counterions or ester groups, which influence solubility, bioavailability, and tissue specificity. Key analogs include:

Compound Name Molecular Formula Key Features
Etomoxir (ethyl ester) C₁₇H₂₃ClO₄ Ethyl ester form; widely used in vitro/in vivo due to cell permeability
Sodium 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate hydrate C₁₅H₂₀ClNaO₅·H₂O Hydrated sodium salt; preferred for aqueous assays
(R)-Etomoxir sodium C₁₅H₁₉ClNaO₄ Enantiomerically pure (R-form); higher CPT-1 specificity
Potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate C₁₅H₁₉ClKO₄ Potassium salt; limited data on pharmacokinetics

Key Differences :

  • Solubility : Sodium and potassium salts exhibit higher aqueous solubility compared to the ethyl ester, which is lipophilic and penetrates cell membranes more effectively .
  • Stereochemistry : The (R)-enantiomer shows higher CPT-1 binding affinity compared to the racemic mixture .
Pharmacological Activity
Target Specificity and Potency
  • CPT-1 Inhibition : All analogs inhibit CPT-1, but potency varies. Etomoxir (ethyl ester) reduces oxygen consumption in Ras-induced senescent cells by >50% at 10 μM , while the sodium salt inhibits β-oxidation in fibroblasts at similar concentrations .
Toxicity and Limitations
  • Concentration-Dependent Toxicity : Etomoxir induces ROS in T cells at >5 μM and inhibits mitochondrial Complex I at 200 μM .
  • Species-Specific Effects : In rats, chronic etomoxir treatment alters glucose kinetics, suggesting metabolic adaptation .
  • Enantiomer-Specific Safety : The (R)-enantiomer’s long-term safety profile remains uncharacterized .

Biological Activity

Potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate, commonly referred to as R-(+)-Etomoxir Carboxylate, is a synthetic compound that has garnered attention in the field of biological research due to its unique structural characteristics and potential pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₁₈ClKO₄
  • Molecular Weight : 336.85 g/mol
  • Structure : The compound features an oxirane (epoxide) ring, a hexyl chain, and a chlorophenoxy group, which contribute to its reactivity and biological interactions.

This compound primarily functions as an inhibitor of carnitine palmitoyltransferase I (CPT1) . This enzyme plays a crucial role in the transport of long-chain fatty acids into mitochondria for β-oxidation. By inhibiting CPT1, this compound effectively blocks fatty acid oxidation (FAO), which can lead to alterations in metabolic pathways:

  • Decreased Ketogenesis : The inhibition of FAO results in reduced ketone body production in the liver.
  • Altered Gluconeogenesis : Inhibition of CPT1 also affects gluconeogenesis, contributing to changes in blood glucose levels.
  • Upregulation of Uncoupling Protein-3 (UCP-3) : Studies have shown that etomoxir treatment leads to increased UCP-3 mRNA levels in rat preadipocytes, suggesting a protective metabolic response against lipid accumulation .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Fatty Acid Metabolism : It has been shown to influence lipid metabolism by inhibiting specific enzymes involved in this process .
  • Potential Therapeutic Applications : The compound is being investigated for its potential use in treating metabolic disorders due to its effects on energy metabolism and mitochondrial function .

Table 1: Summary of Biological Activities

ActivityDescription
CPT1 InhibitionBlocks fatty acid oxidation, affecting energy production
Lipid MetabolismAlters metabolic pathways related to lipid processing
UCP-3 UpregulationEnhances protective mechanisms against lipid toxicity
Potential Therapeutic UsesInvestigated for metabolic disorders and mitochondrial dysfunction

Case Studies and Research Findings

  • Clinical Investigations : A study highlighted that etomoxir treatment led to significant changes in energy metabolism profiles in various disease states, including obesity and diabetes .
  • In Vitro Studies : In primary cultures of rat preadipocytes, treatment with etomoxir resulted in a marked increase in UCP-3 mRNA levels, indicating its role in modulating mitochondrial function and energy expenditure .
  • Off-target Effects : While etomoxir's primary action is through CPT1 inhibition, several studies have reported off-target effects that complicate its pharmacological profile. These effects are not fully understood but suggest a need for further investigation into the compound's broader biological implications .

Q & A

Q. What is the primary mechanism of action of Potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate in inhibiting fatty acid oxidation?

Answer: The compound acts as an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT1), a mitochondrial enzyme essential for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation. By binding to CPT1, it blocks fatty acid entry, forcing cells to shift toward glucose metabolism . Methodologically, researchers should validate CPT1 inhibition using:

  • IC₅₀ assays (e.g., 0.1–10 µM in human, rat, or guinea pig hepatocytes ).
  • Metabolic flux analysis to measure reduced palmitate oxidation and increased glycolytic activity .

Q. What are the recommended storage conditions and solubility protocols for this compound in experimental settings?

Answer:

  • Storage: Store in inert atmosphere at 2–8°C for long-term stability. DMSO stock solutions (20–48.3 mg/mL) are stable at -20°C for ≤1 month .
  • Solubility: Use gentle warming (≤37°C) for aqueous solutions. For in vitro studies, dissolve in DMSO (≤0.1% final concentration to avoid cytotoxicity) and confirm solubility via spectrophotometry .

Q. How does this compound modulate glucose metabolism in cancer cell models?

Answer: By inhibiting CPT1, it suppresses fatty acid oxidation, creating metabolic dependency on glycolysis. Key steps for validation include:

  • Glucose uptake assays (e.g., 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) tracking ).
  • Seahorse XF analysis to quantify glycolytic vs. oxidative phosphorylation rates .

Advanced Research Questions

Q. How can researchers mitigate off-target effects such as ROS production when using this compound in T-cell studies?

Answer: At >5 µM, the compound induces ROS via electron transport chain (ETC) Complex I inhibition . To mitigate:

  • Dose optimization: Use ≤5 µM for CPT1-specific effects; include ROS scavengers (e.g., Trolox) in culture media .
  • Parallel controls: Compare with ETC-specific inhibitors (e.g., rotenone) to distinguish CPT1 vs. ROS-mediated effects .

Q. What experimental approaches resolve contradictions between observed CPT1 inhibition efficacy and metabolic outcomes in different tissue models?

Answer: Tissue-specific CPT1 isoform expression (e.g., CPT1a in liver vs. CPT1b in muscle) and off-target effects (e.g., ROS, lipid accumulation) can cause discrepancies. Recommended strategies:

  • Isoform-specific knockdown: Use siRNA/shRNA targeting CPT1a or CPT1b to isolate metabolic phenotypes .
  • Multi-omics integration: Combine lipidomics (e.g., LC-MS for acyl-carnitines) and transcriptomics to identify compensatory pathways .

Q. What are the critical considerations for validating target specificity in novel cell types or organisms?

Answer:

  • Competitive inhibition assays: Co-treat with palmitate to reverse CPT1 inhibition effects .
  • Rescue experiments: Overexpress CPT1 in transfected cells to restore fatty acid oxidation .
  • Metabolic tracing: Use ¹³C-labeled palmitate or glucose to track substrate utilization shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.